molecular formula C21H30O3 B14750150 4-Hydroxypregn-4-ene-3,20-dione CAS No. 650-66-8

4-Hydroxypregn-4-ene-3,20-dione

Cat. No.: B14750150
CAS No.: 650-66-8
M. Wt: 330.5 g/mol
InChI Key: DXNJBNPIVVOILB-QCGOMIHKSA-N
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Description

4-Hydroxypregn-4-ene-3,20-dione is a synthetic steroid analog that serves as a valuable reference standard and investigational tool in biochemical research. While its exact biological activity is a subject of ongoing research, it is primarily utilized in studies focused on steroidogenesis and cytochrome P450 (CYP) enzyme function . Researchers value this compound for probing the structural requirements of steroid-metabolizing enzymes. The specific position of the hydroxyl group on the steroid core is a critical determinant of substrate specificity for enzymes like CYP21A2 (steroid 21-hydroxylase), which is essential for producing glucocorticoids and mineralocorticoids . Investigations into similar hydroxyprogesterone derivatives, such as 17α-hydroxyprogesterone, are crucial for understanding and diagnosing disorders like congenital adrenal hyperplasia . As a research chemical, this compound aids in the mapping of metabolic pathways and the characterization of enzyme kinetics and binding interactions. This product is intended for use as a reference standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) . It is provided for laboratory research purposes only. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Properties

CAS No.

650-66-8

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-4-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)14-6-7-15-13-4-5-17-19(24)18(23)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16,24H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1

InChI Key

DXNJBNPIVVOILB-QCGOMIHKSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)O)C

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Epoxidation and Acid-Catalyzed Epoxide Opening

Epoxidation of 17α-Acetoxyprogesterone

The most well-documented route involves epoxidation of 17α-acetoxyprogesterone (I) using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) under controlled conditions.

  • Reagents : H₂O₂ (30% w/v), NaOH (4 N), glacial acetic acid.
  • Conditions : Reaction at 5°C for 1 hour, followed by acidification with acetic acid.
  • Intermediate : 4,5-Epoxy-17α-acetoxyprogesterone (II) is obtained in 90% yield.

Acid-Catalyzed Epoxide Opening

The epoxide (II) undergoes acid-catalyzed opening with sulfuric acid (H₂SO₄) in acetic acid:

  • Reagents : Concentrated H₂SO₄, glacial acetic acid.
  • Conditions : Stirring at room temperature for 12 hours.
  • Product : 4-Hydroxy-17α-acetoxyprogesterone (III) is isolated in 95% yield.

Hydrolysis to 4-Hydroxypregn-4-ene-3,20-dione

The 17α-acetoxy group is removed via alkaline hydrolysis:

  • Reagents : Potassium carbonate (K₂CO₃), methanol-water mixture.
  • Conditions : Reflux for 2 hours.
  • Final Product : this compound (IV) is obtained in 82.1% yield.
Table 1: Summary of Chemical Synthesis Steps
Step Reaction Reagents/Conditions Yield (%) Source
1 Epoxidation H₂O₂, NaOH, 5°C, 1 hour 90 US3030390A
2 Epoxide opening H₂SO₄, CH₃COOH, 25°C, 12 hours 95 US3030390A
3 Alkaline hydrolysis K₂CO₃, MeOH/H₂O, reflux, 2 hours 82.1 US3030390A

Mercury Salt-Mediated Synthesis

Trifluoroacetylation and Formic Acid Treatment

An alternative method employs mercury(II) acetate as a catalyst for side-chain modification:

  • Starting Material : 17α-Ethynyl-17β-hydroxyandrost-4-en-3-one.
  • Reagents : Trifluoroacetic anhydride, formic acid, Hg(OAc)₂.
  • Conditions : 50–55°C for 9 hours in dimethylformamide (DMF).
  • Product : 17α-Formyloxy-pregn-4-ene-3,20-dione (V) in 94.9% yield.

Hydrochloric Acid Methanolysis

The formyl group is cleaved using HCl and methanol:

  • Reagents : Concentrated HCl, methanol.
  • Conditions : 48–50°C for 8 hours.
  • Final Product : this compound (IV) in 82.1% yield.
Table 2: Mercury Salt-Mediated Synthesis Parameters
Step Reaction Reagents/Conditions Yield (%) Source
1 Trifluoroacetylation (CF₃CO)₂O, Hg(OAc)₂, DMF, 50°C 94.9 US4482494A
2 Methanolysis HCl, MeOH, 50°C, 8 hours 82.1 HU183397B

Comparative Analysis of Methods

Efficiency and Scalability

  • Chemical Synthesis : High yields (>80%) but requires hazardous reagents (H₂SO₄, Hg salts).
  • Microbial Routes : Eco-friendly but lower specificity and longer reaction times.

Industrial Applicability

  • The mercury-mediated method is favored for large-scale production due to reproducibility.
  • Epoxidation routes are limited by the need for protective groups at C17.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypregn-4-ene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Hydroxypregn-4-ene-3,20-dione involves its interaction with specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Differences

The biological activity of steroid derivatives is highly sensitive to hydroxylation patterns. Below is a comparative analysis of 4-Hydroxypregn-4-ene-3,20-dione and its analogs:

Compound Name Molecular Formula Substituents Key Biological Activities Source/Reference
This compound C21H30O3 4-OH, 3,20-dione Potential reproductive toxicity (hypothesized)
Progesterone C21H30O2 3,20-dione Progestogen; antilarval, antibacterial
17α-Hydroxyprogesterone C21H30O3 17α-OH, 3,20-dione Intermediate in cortisol synthesis
21-Hydroxyprogesterone (Desoxycorticosterone) C21H30O3 21-OH, 3,20-dione Precursor to aldosterone; mineralocorticoid activity
11α-Hydroxyprogesterone C21H30O3 11α-OH, 3,20-dione Synthetic intermediate; modified receptor binding
2.3 Physicochemical Properties
  • Molecular Weight : Hydroxylation increases molecular weight by ~16 g/mol per -OH group (e.g., progesterone: 314.47 g/mol vs. 4-hydroxy derivative: ~330.46 g/mol).
  • Synthetic Pathways : Derivatives like 11,19-oxidopregn-4-ene-3,20-dione are synthesized via bromination and oxidation of progesterone derivatives, suggesting analogous routes for C4 hydroxylation .

Research Implications and Gaps

  • Anticancer Potential: Hydroxylated progesterone analogs (e.g., 12b-Hydroxypregn-4-ene-3,20-dione) show promise in antiproliferative studies but require further toxicity profiling .
  • Reproductive Health: The reproductive toxicity noted in hydroxylated derivatives warrants investigation into structure-activity relationships (SAR) to optimize therapeutic indices.
  • Enzymatic Modulation : Evidence from placental 3β-hydroxysteroid dehydrogenase highlights the role of isomerases in progesterone biosynthesis, which could inform enzymatic strategies for hydroxylated derivative production .

Q & A

Q. What are the key methodological considerations for synthesizing 4-Hydroxypregn-4-ene-3,20-dione with high purity?

Methodological Answer: Synthesis should prioritize regioselective hydroxylation and stereochemical control. Use HPLC (High-Performance Liquid Chromatography) to monitor intermediates and final product purity. For example, structural analogs like 17-Hydroxy-4-pregnene-3,20-dione (CAS 68-96-2) require chromatographic separation to resolve stereoisomers . Pre-experimental design (e.g., pilot reactions) helps optimize solvent systems and catalyst selection, reducing byproduct formation .

Q. How can researchers safely handle this compound given its toxicity profile?

Methodological Answer: Refer to GHS hazard classifications (e.g., H302 for acute oral toxicity, H319 for eye irritation) . Implement engineering controls (fume hoods) and personal protective equipment (gloves, goggles). First-aid protocols should include immediate decontamination and medical consultation for inhalation exposure . Safety data for analogs like 21-Hydroxy-4-pregnene-3,20-dione (CAS 64-85-7) suggest similar handling precautions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to assign stereochemistry at C-4 and C-20. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, analogs such as 16α-Hydroxypregn-4-ene-3,20-dione (CAS 438-07-3) require DEPT-135 NMR to distinguish hydroxylated carbons . IR spectroscopy can validate ketone and hydroxyl functional groups .

Advanced Research Questions

Q. How can factorial design optimize substituent effects on this compound’s bioactivity?

Methodological Answer: Employ a 2^k factorial design to test variables like substituent position (e.g., C-11 vs. C-17 hydroxylation) and reaction temperature. For instance, 6α-Methyl derivatives (CAS 19608-29-8) show altered receptor affinity, suggesting steric and electronic factors as critical variables . Use ANOVA to identify significant interactions and response surface methodology (RSM) to model nonlinear relationships .

Q. Table 1: Example Factorial Design for Substituent Effects

FactorLevel 1 (C-11 OH)Level 2 (C-17 OH)
Reaction Yield68%72%
Bioactivity (IC₅₀)12 nM8 nM

Q. How should researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify gaps in in vitro vs. in vivo studies. For example, discrepancies in hepatic vs. renal clearance rates may arise from species-specific cytochrome P450 isoforms . Validate findings via isotopic tracing (e.g., ³H-labeled analogs like 20α-Hydroxy-Δ4-pregnene-3-one, CAS 145-14-2) to track metabolite formation .

Q. What computational frameworks predict this compound’s interactions with steroidogenic enzymes?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to CYP17A1 or 11β-HSD1. Parameterize force fields using crystallographic data from homologous enzymes. For instance, 21-Hydroxy derivatives (CAS 56-47-3) show hydrogen bonding with Glu305 in CYP17A1 . Validate predictions with in vitro enzyme inhibition assays .

Q. How can multi-omics approaches elucidate the role of this compound in endocrine signaling?

Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets in steroid-sensitive tissues. For example, 17-Hydroxy analogs (CAS 68-96-2) upregulate HSD3B2 in adrenal cells . Pair with metabolomics (NMR-based flux analysis) to quantify precursor-product relationships. Data integration tools like XCMS Online or MetaboAnalyst 5.0 resolve cross-platform discrepancies .

Theoretical and Methodological Frameworks

Q. How should a theoretical framework guide mechanistic studies of this compound?

Methodological Answer: Anchor hypotheses in steroidogenesis theory (e.g., the Δ4 pathway for progesterone derivatives). Design experiments to test competing models, such as hydroxylation’s impact on glucocorticoid vs. mineralocorticoid activity . Use path analysis to quantify direct vs. indirect effects of structural modifications on receptor activation .

Q. What replication strategies ensure robustness in studies of this compound’s pharmacokinetics?

Methodological Answer: Adopt a pre-registered, multi-center design with standardized protocols for LC-MS/MS quantification. Include positive controls (e.g., 11α-Hydroxypregn-4-ene-3,20-dione acetate, CAS 302-23-8) to validate assay sensitivity . Bayesian statistics can assess reproducibility likelihood across heterogeneous cohorts .

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